molecular formula C9H6N4O2 B8626374 4-Methyl-5-nitro-1H-benzo[d]imidazole-7-carbonitrile

4-Methyl-5-nitro-1H-benzo[d]imidazole-7-carbonitrile

Katalognummer: B8626374
Molekulargewicht: 202.17 g/mol
InChI-Schlüssel: KOODEGQAZKLUMI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Methyl-5-nitro-1H-benzo[d]imidazole-7-carbonitrile is a heterocyclic aromatic compound that belongs to the benzimidazole family Benzimidazoles are characterized by a benzene ring fused to an imidazole ring, and they exhibit a wide range of biological activities

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-5-nitro-1H-benzo[d]imidazole-7-carbonitrile typically involves the nitration of a suitable benzimidazole precursor. One common method is the electrophilic nitration of 4-methylbenzimidazole using a mixture of nitric acid and sulfuric acid. The reaction conditions must be carefully controlled to ensure the selective introduction of the nitro group at the desired position.

Industrial Production Methods: Industrial production of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions: 4-Methyl-5-nitro-1H-benzo[d]imidazole-7-carbonitrile undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The cyano and nitro groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

    Oxidation: The methyl group can be oxidized to a carboxyl group under strong oxidative conditions.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

    Oxidation: Potassium permanganate or chromium trioxide.

Major Products:

    Reduction: 7-Cyano-4-methyl-5-aminobenzimidazole.

    Substitution: Various substituted benzimidazole derivatives.

    Oxidation: 7-Cyano-4-carboxy-5-nitrobenzimidazole.

Wissenschaftliche Forschungsanwendungen

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Its derivatives have shown promising antimicrobial and anticancer activities.

    Medicine: It is investigated for its potential use in drug development, particularly as enzyme inhibitors.

    Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 4-Methyl-5-nitro-1H-benzo[d]imidazole-7-carbonitrile involves its interaction with specific molecular targets. The nitro group can undergo bioreductive activation, leading to the formation of reactive intermediates that can interact with cellular macromolecules. This interaction can result in the inhibition of key enzymes or the induction of oxidative stress, contributing to its biological activity.

Vergleich Mit ähnlichen Verbindungen

    4-Methyl-5-nitrobenzimidazole: Lacks the cyano group, resulting in different reactivity and biological activity.

    7-Cyano-5-nitrobenzimidazole:

    4-Cyano-5-nitrobenzimidazole: Lacks the methyl group, leading to variations in its reactivity and biological effects.

Uniqueness: 4-Methyl-5-nitro-1H-benzo[d]imidazole-7-carbonitrile is unique due to the combination of cyano, methyl, and nitro substituents on the benzimidazole core. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Eigenschaften

Molekularformel

C9H6N4O2

Molekulargewicht

202.17 g/mol

IUPAC-Name

7-methyl-6-nitro-3H-benzimidazole-4-carbonitrile

InChI

InChI=1S/C9H6N4O2/c1-5-7(13(14)15)2-6(3-10)9-8(5)11-4-12-9/h2,4H,1H3,(H,11,12)

InChI-Schlüssel

KOODEGQAZKLUMI-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C=C(C2=C1N=CN2)C#N)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.